
Palmitato de Paliperidona
Descripción general
Descripción
Invega Sustenna, conocido químicamente como palmitato de paliperidona, es un medicamento antipsicótico atípico utilizado principalmente para tratar la esquizofrenia y el trastorno esquizoafectivo. Es una forma inyectable de liberación prolongada de paliperidona, que es el metabolito activo principal de la risperidona . Este medicamento está diseñado para proporcionar un efecto terapéutico sostenido, reduciendo la frecuencia de administración y mejorando el cumplimiento del paciente.
In Vivo
Paliperidone palmitate has been used in a variety of in vivo studies, primarily to investigate its pharmacological effects. It has been used to investigate the effects of Paliperidone Palmitate on dopamine and serotonin receptor activity, as well as its effects on behavior in animal models of schizophrenia. It has also been used to investigate the pharmacokinetics of Paliperidone Palmitate, as well as its effects on the liver and kidneys.
In Vitro
Paliperidone palmitate has also been used in a variety of in vitro studies. It has been used to investigate the effects of Paliperidone Palmitate on receptor binding, as well as its effects on a variety of cell types, including neuronal cells and cancer cells. It has also been used to investigate the pharmacokinetics of Paliperidone Palmitate, as well as its effects on the metabolism of other drugs.
Mecanismo De Acción
El palmitato de paliperidona ejerce sus efectos principalmente a través del antagonismo de los receptores de dopamina (D2) y serotonina (5HT2A) en el cerebro. Al bloquear estos receptores, el compuesto ayuda a equilibrar los niveles de neurotransmisores, reduciendo los síntomas psicóticos. Además, actúa como antagonista en los receptores adrenérgicos alfa-1 y alfa-2 y los receptores histaminérgicos H1, lo que contribuye a su perfil terapéutico y de efectos secundarios .
Compuestos similares:
Risperidona: El compuesto original de la paliperidona, utilizado para tratar afecciones psiquiátricas similares.
Quetiapina: Otro antipsicótico atípico con un perfil de unión al receptor diferente.
Aripiprazol: Un antipsicótico atípico conocido por su actividad agonista parcial en los receptores de dopamina.
Comparación:
Risperidona vs. This compound: Si bien la risperidona es eficaz, el this compound ofrece la ventaja de la liberación prolongada, lo que reduce la necesidad de dosis frecuentes.
Quetiapina vs. This compound: La quetiapina se utiliza a menudo por sus efectos sedantes, mientras que el this compound se prefiere por su acción antipsicótica sostenida.
Aripiprazol vs. This compound: La actividad agonista parcial del aripiprazol proporciona un mecanismo de acción diferente, lo que lo hace adecuado para pacientes que no responden bien a otros antipsicóticos.
En conclusión, Invega Sustenna (this compound) es un medicamento valioso en el tratamiento de la esquizofrenia y el trastorno esquizoafectivo, que ofrece efectos terapéuticos sostenidos y una mejor adherencia del paciente. Su formulación única y su mecanismo de acción lo convierten en un avance significativo en el campo de los medicamentos antipsicóticos.
Actividad Biológica
Paliperidone palmitate has been shown to have a variety of biological activities in in vitro and in vivo studies. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects. It has also been shown to have anti-inflammatory, anticonvulsant, and antinociceptive effects.
Biochemical and Physiological Effects
Paliperidone palmitate has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the levels of dopamine and serotonin in the brain, as well as other neurotransmitters such as norepinephrine, GABA, and glutamate. It has also been shown to have an effect on the levels of hormones such as cortisol and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Paliperidone palmitate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is an injectable form of risperidone, which is a widely used antipsychotic drug. This makes it easy to administer to laboratory animals. Another advantage is that it has a long duration of action, which makes it suitable for long-term studies. However, one limitation is that it is not available in a variety of formulations, which can limit its use in certain types of experiments.
Direcciones Futuras
The future directions for research into paliperidone palmitate are numerous. One area of research is to investigate the effects of Paliperidone Palmitate on other psychiatric disorders, such as bipolar disorder and depression. Another area of research is to investigate the effects of Paliperidone Palmitate on cognitive function, as well as its potential use in the treatment of dementia. Additionally, further research is needed to investigate the long-term safety and efficacy of Paliperidone Palmitate, as well as its potential use in the treatment of other neurological disorders. Finally, research into the mechanism of action of Paliperidone Palmitate is needed to better understand its effects on the brain and body.
Aplicaciones Científicas De Investigación
Química: Invega Sustenna se utiliza en la investigación química para estudiar la síntesis y las propiedades de las formulaciones inyectables de acción prolongada. Los investigadores investigan la estabilidad, solubilidad y cinética de liberación del compuesto para mejorar su eficacia terapéutica .
Biología: En la investigación biológica, el palmitato de paliperidona se utiliza para estudiar la farmacocinética y la farmacodinamia de los medicamentos antipsicóticos. Ayuda a comprender la absorción, distribución, metabolismo y excreción del fármaco en el cuerpo .
Medicina: Clínicamente, Invega Sustenna se utiliza para tratar la esquizofrenia y el trastorno esquizoafectivo. Ayuda a controlar síntomas como alucinaciones, delirios y alteraciones del estado de ánimo, mejorando la calidad de vida de los pacientes .
Industria: En la industria farmacéutica, Invega Sustenna sirve como modelo para desarrollar otros medicamentos inyectables de acción prolongada. Se estudia su formulación y sistema de administración para crear nuevos fármacos con propiedades de liberación sostenida similares .
Safety and Hazards
Paliperidone Palmitate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Análisis Bioquímico
Biochemical Properties
Paliperidone Palmitate is the primary active metabolite of risperidone . It interacts with central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . The nature of these interactions is likely antagonistic .
Cellular Effects
The effects of Paliperidone Palmitate on cells are primarily related to its antagonism of D2 and 5HT2A receptors . This antagonism can influence cell function by impacting cell signaling pathways and potentially altering gene expression .
Molecular Mechanism
This can lead to changes in gene expression and potentially affect enzyme activity .
Temporal Effects in Laboratory Settings
It is a long-acting formulation, suggesting that it may have prolonged effects on cellular function .
Metabolic Pathways
Paliperidone Palmitate is involved in metabolic pathways related to the metabolism of risperidone, as it is a primary active metabolite of this drug . It may interact with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Given its lipophilic nature and its interactions with intracellular receptors such as D2 and 5HT2A, it may be localized to specific compartments or organelles within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El palmitato de paliperidona se sintetiza a través de un proceso químico de varios pasos. La síntesis comienza con la preparación de paliperidona, que implica la reacción de 6-fluoro-3-(4-piperidinil)-1,2-benzisoxazol con 4-(2-cloroetil)-1-piperazinaetanol en condiciones controladas. La paliperidona resultante se esterifica luego con ácido palmítico para formar this compound .
Métodos de producción industrial: En entornos industriales, la producción de this compound implica la síntesis química a gran escala seguida de procesos de purificación para garantizar que el compuesto cumpla con los estándares farmacéuticos. El producto final se formula en una suspensión inyectable, que luego se envasa en jeringas precargadas para uso clínico .
Análisis De Reacciones Químicas
Tipos de reacciones: El palmitato de paliperidona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de metabolitos oxidados.
Reducción: El this compound se puede reducir a su derivado alcohólico correspondiente en condiciones reductoras.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen metabolitos oxidados, derivados reducidos y compuestos sustituidos, cada uno con propiedades farmacológicas variables .
Propiedades
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMKSBFLAZZBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870217 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199739-10-1 | |
| Record name | Paliperidone palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199739-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paliperidone Palmitate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199739101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R/S)-3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALIPERIDONE PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8P8USM8FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


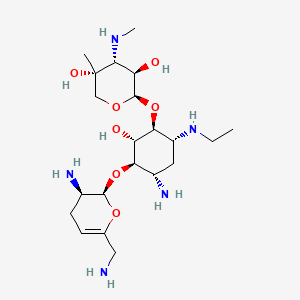
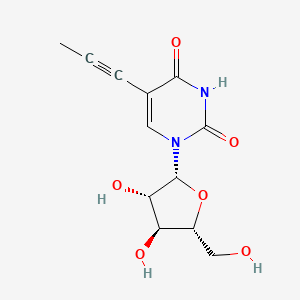

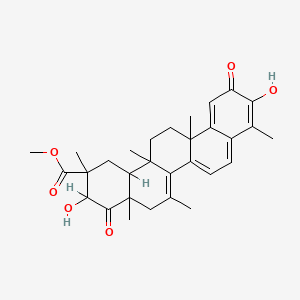

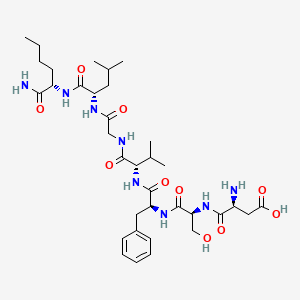
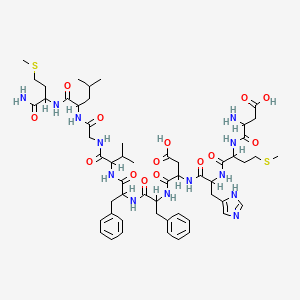


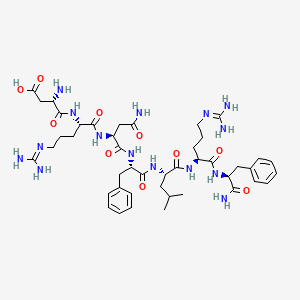

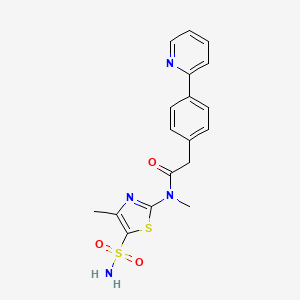
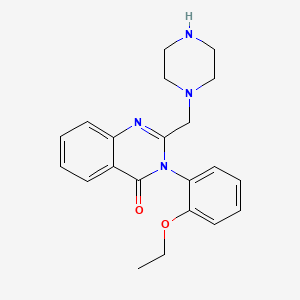
![methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B1678236.png)
